
Why AZD-4818 failed in clinical trials compared
to other drugs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZD-4818

Cat. No.: B1666219 Get Quote

AZD-4818: A Case Study in Clinical Trial Failure
for COPD
The landscape of chronic obstructive pulmonary disease (COPD) treatment has seen

numerous investigational drugs fall short in clinical trials. Among these is AZD-4818, a C-C

chemokine receptor type 1 (CCR1) antagonist developed by AstraZeneca. Despite a strong

preclinical rationale for its anti-inflammatory effects, AZD-4818 failed to demonstrate clinical

efficacy in patients with moderate to severe COPD. This guide provides a detailed comparison

of AZD-4818's clinical trial performance against other COPD medications that were in

development during a similar timeframe, supported by experimental data, protocols, and

pathway visualizations.

Executive Summary of Clinical Trial Outcomes
AZD-4818, an orally inhaled CCR1 antagonist, was investigated for its potential to reduce

airway inflammation in COPD. However, a key Phase II clinical trial (NCT00629239) revealed

that despite being well-tolerated, AZD-4818 showed no significant improvement in lung

function or other clinical endpoints compared to placebo.[1][2] This outcome is consistent with

the broader trend of disappointing results for CCR1 antagonists in various inflammatory

diseases. In contrast, other drugs for COPD with different mechanisms of action, such as the

long-acting muscarinic antagonist (LAMA) aclidinium bromide, the long-acting beta2-agonist

(LABA) indacaterol, and the phosphodiesterase-4 (PDE4) inhibitor roflumilast, demonstrated
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statistically significant and clinically meaningful improvements in lung function and other

relevant outcomes in their respective clinical trial programs.

Comparative Analysis of Clinical Trial Data
The following tables summarize the key quantitative data from the clinical trials of AZD-4818
and its comparators.

Table 1: Efficacy of AZD-4818 in Moderate to Severe COPD (NCT00629239)

Outcome
Measure

AZD-4818
(300µg twice
daily)

Placebo
Difference
(AZD-4818 -
Placebo)

p-value

Change from

baseline in FEV₁

(L)

- - 0.026 0.69

Change from

baseline in

morning PEF

(L/min)

- - -6 0.23

FEV₁: Forced Expiratory Volume in 1 second; PEF: Peak Expiratory Flow. Data from Kerstjens

et al., 2010.[1][2]

Table 2: Efficacy of Aclidinium Bromide in Moderate to Severe COPD (ATTAIN Study)
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Outcome
Measure

Aclidinium
Bromide
(400µg twice
daily)

Placebo
Difference
(Aclidinium -
Placebo)

p-value

Change from

baseline in

trough FEV₁

(mL) at week 24

- - 128 <0.0001

Change from

baseline in peak

FEV₁ (mL) at

week 24

- - 209 <0.0001

FEV₁: Forced Expiratory Volume in 1 second. Data from Jones et al., 2012.[3][4][5]

Table 3: Efficacy of Indacaterol in Moderate to Severe COPD (INHANCE Study)

Outcome Measure
Indacaterol (150µg
once daily)

Placebo
Tiotropium (18µg
once daily)

Change from baseline

in trough FEV₁ (L) at

12 weeks

0.17 0.01 0.14

FEV₁: Forced Expiratory Volume in 1 second. Data from Donohue et al., 2010.[6]

Table 4: Efficacy of Roflumilast in Severe COPD

Outcome Measure
Roflumilast (500µg once
daily)

Placebo

Change from baseline in pre-

bronchodilator FEV₁ (mL)
48 -

Reduction in rate of moderate

to severe exacerbations
17% -
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FEV₁: Forced Expiratory Volume in 1 second. Data from Calverley et al., 2009.

Detailed Experimental Protocols
AZD-4818 (NCT00629239)
This was a Phase II, randomized, double-blind, placebo-controlled, parallel-group study.[1][2]

Participants: 65 patients with moderate to severe COPD, aged 40 years or older, with a

smoking history of at least 10 pack-years.

Intervention: Patients were randomized to receive either inhaled AZD-4818 (300µg) or

placebo twice daily for 4 weeks.

Primary Endpoint: The primary outcome was the change from baseline in trough Forced

Expiratory Volume in 1 second (FEV₁).

Secondary Endpoints: Included changes in morning and evening Peak Expiratory Flow

(PEF), use of rescue medication, and scores on the St. George's Respiratory Questionnaire

(SGRQ) and the Clinical COPD Questionnaire (CCQ).

Inclusion Criteria: Clinical diagnosis of COPD, FEV₁/FVC ratio < 0.70, and FEV₁ between

40% and 80% of predicted normal value.[7]

Exclusion Criteria: History of asthma, recent respiratory tract infection, or significant

cardiovascular disease.[7]

Aclidinium Bromide (ATTAIN Study - NCT01001494)
This was a Phase III, randomized, double-blind, placebo-controlled, parallel-group study.[3][4]

[5]

Participants: 828 patients with moderate to severe COPD.

Intervention: Patients were randomized to receive inhaled aclidinium bromide (200µg or

400µg) or placebo twice daily for 24 weeks.

Primary Endpoint: Change from baseline in trough FEV₁ at week 24.
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Secondary Endpoints: Peak FEV₁, health status (SGRQ), and dyspnea (Transitional

Dyspnea Index - TDI).

Inclusion Criteria: Diagnosis of stable COPD, aged 40 years or older, and a smoking history

of at least 10 pack-years.

Exclusion Criteria: History of asthma, recent COPD exacerbation, or unstable cardiac

conditions.[8]

Indacaterol (INHANCE Study - NCT00463567)
This was a Phase III, randomized, double-blind, placebo-controlled study with an open-label

active comparator.[6]

Participants: Patients with moderate-to-severe COPD.

Intervention: Patients were randomized to receive indacaterol (150µg or 300µg once daily),

placebo, or open-label tiotropium (18µg once daily) for 26 weeks.

Primary Endpoint: Trough FEV₁ at 12 weeks.

Secondary Endpoints: Health status (SGRQ), dyspnea (TDI), and exacerbation rates.

Study Design: The trial utilized an adaptive seamless design to select the optimal doses of

indacaterol to move forward.[6]

Roflumilast (RECORD Study)
This was a Phase III, randomized, double-blind, placebo-controlled, parallel-group study.

Participants: 1,411 patients with moderate to severe COPD.

Intervention: Patients were randomized to receive roflumilast (250µg or 500µg) or placebo

once daily for 24 weeks.

Primary Endpoint: Change from baseline in post-bronchodilator FEV₁.

Secondary Endpoints: Health-related quality of life and exacerbation rates.
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Visualizing the Science Behind AZD-4818's Failure
Signaling Pathway of CCR1 in COPD
The rationale for targeting CCR1 in COPD stems from its role in mediating the recruitment of

inflammatory cells to the lungs. The following diagram illustrates the proposed signaling

pathway.
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Caption: CCR1 signaling pathway in inflammatory cell recruitment.

Experimental Workflow of a Preclinical COPD Model
Preclinical studies are crucial for the initial evaluation of drug candidates. The following

diagram outlines a typical experimental workflow for a cigarette smoke-induced COPD model in

mice, a common preclinical model.
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Caption: Workflow of a preclinical cigarette smoke-induced COPD model.

Conclusion: Why AZD-4818 Failed Where Others
Succeeded
The failure of AZD-4818 in clinical trials for COPD can be attributed to a lack of clinical efficacy,

despite a plausible mechanism of action and acceptable safety profile.[1][2] Several factors

may have contributed to this outcome:

Redundancy in Inflammatory Pathways: The inflammatory cascade in COPD is complex and

involves multiple pathways. Targeting a single receptor, CCR1, may not be sufficient to

produce a clinically meaningful anti-inflammatory effect.
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Disconnect Between Preclinical Models and Human Disease: While preclinical models, such

as the cigarette smoke-induced model in mice, are valuable tools, they may not fully

recapitulate the complex pathophysiology of human COPD.[9][10] The inflammatory

response in these models might be more dependent on CCR1 than in established human

disease.

Patient Heterogeneity: COPD is a heterogeneous disease with different underlying

inflammatory profiles (endotypes). It is possible that a subset of patients with a

predominantly CCR1-driven inflammation might have responded to AZD-4818, but this was

not investigated in the Phase II trial.

Superior Efficacy of Alternative Mechanisms: The success of drugs like aclidinium bromide

(anticholinergic), indacaterol (beta2-agonist), and roflumilast (PDE4 inhibitor) highlights the

clinical benefit of targeting bronchoconstriction and a different spectrum of inflammatory

mediators. These drugs provided significant improvements in lung function, which is a

primary driver of symptoms and a key endpoint in COPD trials. AZD-4818, by solely

targeting an inflammatory pathway without a direct bronchodilator effect, faced a higher bar

for demonstrating clinical benefit.

In conclusion, the story of AZD-4818 underscores the challenges in developing new therapies

for complex diseases like COPD. While the rationale for targeting CCR1 was sound, the clinical

trial results demonstrated that this approach was not effective in a broad population of patients

with moderate to severe COPD. The success of other agents with different mechanisms of

action emphasizes the importance of targeting pathways that lead to demonstrable

improvements in key clinical outcomes such as lung function.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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